2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide
Overview
Description
The compound “2-(1H-benzimidazol-2-yl)-N’-[(1E)-1-phenylethylidene]acetohydrazide” is a benzimidazole derivative . Benzimidazole derivatives are known for their wide range of pharmacological properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves condensation reactions . For instance, a related compound was synthesized via condensation of 2-(1H-benzo[d]imidazol-2-yl)acetonitrile and 4-substitutedpiperazine benzaldehydes .Molecular Structure Analysis
The molecular structure of benzimidazole derivatives can be determined using various spectroscopic techniques . The benzimidazole ring system is planar and can form intramolecular hydrogen bonds, leading to the formation of a planar six-membered ring .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions. For example, they can quickly combine with phosgene to obtain a six-membered cyclic carbamylation product showing fluorescence turn-on .Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can be determined using various techniques . For instance, the maximum absorption of a related compound shifted from 361 nm to 373 nm upon combination with phosgene .Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide is not fully understood. However, it has been reported to act by inhibiting various signaling pathways involved in cell proliferation and survival, including the PI3K/Akt and MAPK pathways. It also inhibits the production of reactive oxygen species, which are involved in inflammation and cancer development.
Biochemical and physiological effects:
Studies have shown that this compound can induce apoptosis and inhibit cell proliferation in cancer cells. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, it has been reported to have glucose-lowering effects in diabetes.
Advantages and Limitations for Lab Experiments
The advantages of using 2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide in lab experiments include its potential therapeutic applications in various diseases and its ability to inhibit various signaling pathways involved in cell proliferation and survival. However, the limitations include the need for further studies to fully understand its mechanism of action and potential side effects.
Future Directions
There are several future directions for the research on 2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide. These include further studies on its mechanism of action, potential side effects, and optimization of its synthesis method. In addition, it can be studied for its potential use in combination therapy with other drugs for the treatment of various diseases. Furthermore, it can be explored for its potential use in drug delivery systems due to its ability to inhibit various signaling pathways involved in cell proliferation and survival.
Scientific Research Applications
2-(1H-benzimidazol-2-yl)-N'-[(1E)-1-phenylethylidene]acetohydrazide has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. It has been reported to exhibit anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. It also has anti-inflammatory properties and can reduce the production of inflammatory cytokines. In addition, it has been studied for its potential use as a glucose-lowering agent in diabetes.
properties
IUPAC Name |
2-(1H-benzimidazol-2-yl)-N-[(E)-1-phenylethylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O/c1-12(13-7-3-2-4-8-13)20-21-17(22)11-16-18-14-9-5-6-10-15(14)19-16/h2-10H,11H2,1H3,(H,18,19)(H,21,22)/b20-12+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSEPQBXMHRCXAZ-UDWIEESQSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)CC1=NC2=CC=CC=C2N1)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=NC2=CC=CC=C2N1)/C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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